Ethyl 5-((cyclohexylamino)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate Ethyl 5-((cyclohexylamino)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17185493
InChI: InChI=1S/C16H26N2O2/c1-4-20-16(19)15-11(2)14(18-12(15)3)10-17-13-8-6-5-7-9-13/h13,17-18H,4-10H2,1-3H3
SMILES:
Molecular Formula: C16H26N2O2
Molecular Weight: 278.39 g/mol

Ethyl 5-((cyclohexylamino)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC17185493

Molecular Formula: C16H26N2O2

Molecular Weight: 278.39 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-((cyclohexylamino)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate -

Specification

Molecular Formula C16H26N2O2
Molecular Weight 278.39 g/mol
IUPAC Name ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C16H26N2O2/c1-4-20-16(19)15-11(2)14(18-12(15)3)10-17-13-8-6-5-7-9-13/h13,17-18H,4-10H2,1-3H3
Standard InChI Key UDUVASMSJVQXIC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NC(=C1C)CNC2CCCCC2)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

Ethyl 5-((cyclohexylamino)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride belongs to the pyrrole class of heterocyclic compounds. Its molecular structure includes:

  • A pyrrole core with methyl groups at positions 2 and 4.

  • A carboxylate ester (ethyl group) at position 3.

  • A cyclohexylamino-methyl substituent at position 5 .

The hydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical intermediates .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number859067-14-4
Molecular FormulaC₁₆H₂₇ClN₂O₂
Molecular Weight314.8–314.85 g/mol
IUPAC Nameethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate; hydrochloride
SMILESCCOC(=O)C1=C(NC(=C1C)CNC2CCCCC2)C.Cl

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrrole core. A plausible route includes:

  • Pyrrole Ring Formation: Knorr pyrrole synthesis or Paal-Knorr condensation to generate the 2,4-dimethylpyrrole scaffold .

  • Functionalization: Introduction of the carboxylate ester via esterification, followed by aminomethylation at position 5 using cyclohexylamine and formaldehyde.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Optimization of reaction conditions (e.g., temperature, catalysts) is critical to achieving high yields (>97% purity) .

Reactivity Profile

The compound’s reactivity is influenced by:

  • Electron-Donating Methyl Groups: Enhance electrophilic substitution at the pyrrole ring .

  • Carboxylate Ester: Susceptible to hydrolysis under acidic or basic conditions, offering a pathway to carboxylic acid derivatives.

  • Cyclohexylamino Group: Participates in nucleophilic reactions or hydrogen bonding, relevant to drug-receptor interactions.

Physicochemical Properties

Experimental Data

Limited experimental data are available, but inferences can be drawn from related compounds:

  • Solubility: Expected to be moderately soluble in polar aprotic solvents (e.g., DMSO) due to the hydrochloride salt .

  • Stability: Likely stable under inert gas storage at 2–8°C, as recommended for similar intermediates .

Table 2: Comparison with Precursor Compound

PropertyTarget CompoundEthyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Molecular Weight314.8 g/mol167.21 g/mol
Melting PointNot reported122–123°C
Boiling PointNot reported162°C/11 mmHg
Key Functional GroupsCyclohexylamino-methyl, HClMethyl, carboxylate ester

Applications in Drug Development

Role as a Pharmaceutical Intermediate

The compound is manufactured as a high-purity (>97%) intermediate for APIs, underscoring its importance in:

  • Sunitinib Analogues: Used in tyrosine kinase inhibitor synthesis .

  • Antifungal Agents: Pyrrole derivatives are explored for ergosterol biosynthesis inhibition.

Patent Landscape

No patents directly citing this compound were identified, but related pyrrole derivatives are protected in oncology and infectious disease applications .

Challenges and Future Directions

Research Gaps

  • Pharmacokinetics: Absence of data on absorption, distribution, metabolism, and excretion (ADME).

  • Toxicity Profile: Requires in vivo studies to assess safety margins.

Synthetic Optimization

Future work should focus on:

  • Green Chemistry: Reducing hazardous reagents in synthesis.

  • Scalability: Improving yields for industrial production .

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